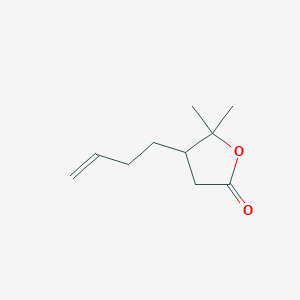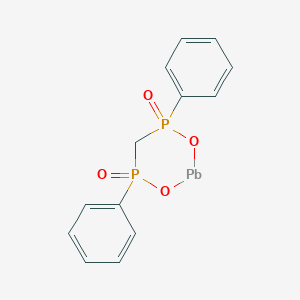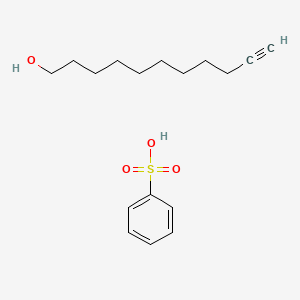
Benzenesulfonic acid;undec-10-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;undec-10-yn-1-ol is a compound that combines the properties of benzenesulfonic acid and undec-10-yn-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . Undec-10-yn-1-ol, on the other hand, is an alkyne alcohol with the formula C11H20O, known for its antifungal activity and use in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic Acid: Benzenesulfonic acid is typically prepared by the sulfonation of benzene using concentrated sulfuric acid.
Undec-10-yn-1-ol: The synthesis of undec-10-yn-1-ol can be achieved through various methods, including the reduction of undec-10-ynoic acid or the hydrolysis of undec-10-ynyl acetate.
Industrial Production Methods
Benzenesulfonic Acid: Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (Monsanto Process) or continuous extraction processes.
Undec-10-yn-1-ol:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undec-10-yn-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Benzenesulfonic acid can be reduced to produce benzenesulfinic acid.
Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like phosphorus pentachloride or thionyl chloride are used for sulfonyl chloride formation.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Benzenesulfinic acid.
Substitution: Sulfonamides, sulfonyl chlorides, esters.
Scientific Research Applications
Benzenesulfonic acid;undec-10-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Exhibits antifungal activity and is used in the study of biological pathways.
Industry: Used in the esterification of fatty acids and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;undec-10-yn-1-ol involves its interaction with molecular targets and pathways. For instance, undec-10-yn-1-ol exhibits antifungal activity by disrupting fungal cell membranes . Benzenesulfonic acid, being a strong acid, can act as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfinic Acid: Similar to benzenesulfonic acid but with a sulfinic acid group instead of a sulfonic acid group.
Undec-10-ynoic Acid: Similar to undec-10-yn-1-ol but with a carboxylic acid group instead of an alcohol group.
Uniqueness
Benzenesulfonic acid;undec-10-yn-1-ol is unique due to its combination of acidic and alkyne alcohol properties, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
825651-64-7 |
|---|---|
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
benzenesulfonic acid;undec-10-yn-1-ol |
InChI |
InChI=1S/C11H20O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h1,12H,3-11H2;1-5H,(H,7,8,9) |
InChI Key |
BWBJHZVLEPVGKX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


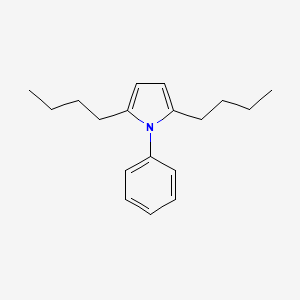
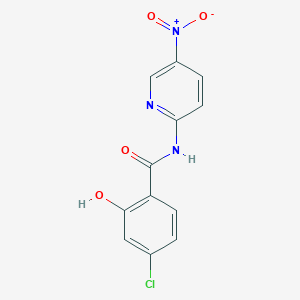

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
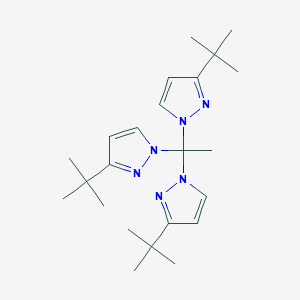

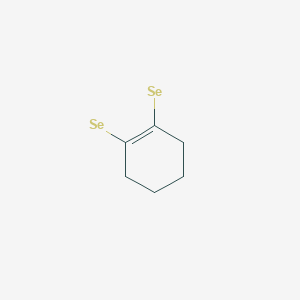
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)

